Melting Point Elevation vs. Thymol
The experimental melting point of 2-isopropyl-5-methyl-4-nitrophenol is 140–142 °C [1], compared to 48–51 °C for its direct precursor thymol (2-isopropyl-5-methylphenol) and 113–114 °C for 4-nitrophenol (which lacks alkyl substituents) [2]. This represents a melting point elevation of approximately 90–92 °C versus thymol and 27–28 °C versus 4-nitrophenol, attributable to the strong dipole–dipole interactions and potential intermolecular hydrogen bonding introduced by the nitro group in combination with the phenolic –OH. The elevated melting point directly impacts storage, shipping, and formulation considerations: the compound remains a stable crystalline solid at ambient temperatures where thymol may soften or liquefy, a critical distinction for procurement specifications requiring room-temperature solid handling .
| Evidence Dimension | Melting point (crystalline solid thermal stability) |
|---|---|
| Target Compound Data | 140–142 °C (experimental) |
| Comparator Or Baseline | Thymol: 48–51 °C; 4-Nitrophenol: 113–114 °C |
| Quantified Difference | +90–92 °C vs. thymol; +27–28 °C vs. 4-nitrophenol |
| Conditions | Standard melting point determination (lit.); compound purity ≥95% |
Why This Matters
A ~90 °C higher melting point versus thymol eliminates cold-chain storage requirements and ensures solid-state stability during transportation and formulation, directly affecting procurement logistics and shelf-life specifications.
- [1] Molaid Chemical Database. (2025). 5-Methyl-2-(1-methylethyl)-4-nitrophenol: Melting point 140-142 °C. Retrieved from https://www.molaid.com/MS_158642 View Source
- [2] DrugFuture. (2025). p-Nitrophenol: mp 113-114°. Retrieved from https://www.drugfuture.com/chemdata/p-nitrophenol.html View Source
